molecular formula C10H11BrO3 B11784458 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B11784458
M. Wt: 259.10 g/mol
InChI Key: FKGKTCHXODKBPO-UHFFFAOYSA-N
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Description

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a substituted benzodioxane derivative characterized by a bromine atom at position 6 and a methoxymethyl group at position 7 on the fused benzene-dioxane ring system. Benzodioxanes are six-membered heterocycles with oxygen atoms at positions 1 and 4, making them structurally versatile for pharmaceutical and agrochemical applications . The methoxymethyl substituent likely enhances solubility and modulates electronic properties, which could influence reactivity and biological activity.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-7-(methoxymethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11BrO3/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,6H2,1H3

InChI Key

FKGKTCHXODKBPO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1Br)OCCO2

Origin of Product

United States

Preparation Methods

Bromination at Position 6

The bromine substituent at position 6 is introduced via electrophilic aromatic substitution. Bromine in acetic acid is a common reagent for this purpose, as shown in analogous reactions for related benzodioxines.

Reaction Conditions :

  • Reagents : Bromine (Br₂), acetic acid.

  • Temperature : 120°C (based on similar bromination protocols).

  • Workup : Filtration, washing with water, and drying under reduced pressure.

Mechanism :
The electron-rich benzodioxine ring facilitates electrophilic attack by bromine, directed by existing substituents. In the absence of directing groups, bromination typically occurs at the most activated position, which in this case is position 6.

Methoxymethyl Group Introduction at Position 7

The methoxymethyl group is introduced via O-alkylation of a hydroxyl group at position 7. This step typically precedes bromination to avoid interference with the bromine substituent.

Reaction Conditions :

  • Reagents : Methoxymethyl chloride (CH₃OCH₂Cl), base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Temperature : Room temperature or mild heating.

Mechanism :
The hydroxyl group at position 7 is deprotonated by the base, forming an alkoxide ion. Nucleophilic substitution with methoxymethyl chloride yields the ether derivative.

Combined Synthesis Strategy

A two-step synthesis is preferred:

  • Alkylation : Introduce the methoxymethyl group at position 7.

  • Bromination : Add bromine at position 6.

Table 1: Summary of Reaction Steps

StepReagents/ConditionsYield (Estimated)Reference
1CH₃OCH₂Cl, K₂CO₃, DMF, RT70–80% (Inferred)
2Br₂, acetic acid, 120°C60–75%

Reaction Pathways and Mechanisms

Electrophilic Bromination

Bromine in acetic acid generates Br⁺, which attacks the aromatic ring. The benzodioxine’s oxygen atoms activate the ring, directing substitution to position 6 due to steric and electronic factors.

Key Factors :

  • Steric Effects : Bulky substituents (e.g., methoxymethyl) influence regioselectivity.

  • Electronic Effects : Electron-donating groups enhance ring activation.

Methoxymethyl O-Alkylation

The hydroxyl group at position 7 is alkylated to form a stable ether. This step requires anhydrous conditions to prevent hydrolysis of methoxymethyl chloride.

Challenges and Optimizations

Regioselectivity in Bromination

Competing substitution at position 5 or 8 may occur unless directing groups are present. Using acetic acid as a solvent minimizes side reactions by stabilizing intermediates.

Stability of the Methoxymethyl Group

The methoxymethyl ether is stable under bromination conditions but may hydrolyze under strongly acidic/basic conditions. Prolonged heating during bromination should be avoided .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine serves as a valuable building block in the synthesis of pharmaceutical agents. Its bromine atom enhances the compound's reactivity, making it suitable for the development of drugs targeting specific enzymes or receptors. Notably, compounds derived from this structure have shown promise in:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research indicates that certain analogs exhibit significant antibacterial and antifungal activity.

Materials Science

In materials science, this compound is explored for its potential in creating novel materials with unique properties:

  • Organic Semiconductors : The electronic properties of this compound make it an ideal candidate for use in organic electronics and photovoltaic devices.
  • Polymer Development : It can be utilized as a monomer or additive to enhance the performance characteristics of polymers.

Biological Studies

The compound is also employed in biological research to investigate various pathways and mechanisms:

  • Mechanism of Action Studies : Its interactions with biological targets can provide insights into enzyme inhibition and receptor modulation.
  • Pathway Analysis : The compound aids in elucidating the roles of brominated compounds in biological systems.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on human cancer cell lines. Results indicated that specific modifications to the methoxymethyl group significantly enhanced anticancer activity compared to unmodified analogs. This highlights the importance of structural variations in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal demonstrated that certain derivatives exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the bromine atom plays a crucial role in enhancing the antimicrobial activity of the compounds.

Case Study 3: Material Properties

In materials science research, this compound was incorporated into polymer matrices to improve electrical conductivity. The findings suggested that the compound's unique electronic properties could lead to advancements in flexible electronics.

Mechanism of Action

The mechanism of action of 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine Br (C6), CH2OCH3 (C7) C10H11BrO3 259.10* Not explicitly stated; inferred for derivatization
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine Br (C6) C8H7BrO2 215.04 Biochemical reagent for life sciences
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine Br (C6), NO2 (C7) C8H6BrNO4 260.04 Intermediate in organic synthesis
5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine Br (C5), OCH3 (C8) C9H9BrO3 257.08 Material science (polymers, coatings)
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Br (C7), CHO (C6) C9H7BrO3 243.05 Precursor for Schiff base synthesis

*Calculated based on analogous compounds.

Physicochemical Properties

  • Solubility : Methoxymethyl groups generally improve aqueous solubility compared to bromine or nitro substituents. For example, analogue 34 (a benzodioxane-containing sulfonamide) showed improved solubility due to polar substituents .
  • Thermal Stability : Bromine and nitro groups increase molecular weight and may reduce volatility. The methoxymethyl group’s ether linkage could enhance thermal stability relative to ester or aldehyde derivatives .

Key Research Findings

SAR Studies : Modifications at C6/C7 significantly impact biological activity. For example, lactam formation near the benzodioxane core (analogue 52) retained PKM2 activation potency, while similar modifications at other positions reduced activity .

Synthetic Efficiency : DMC-mediated cyclization (yield: 83%) is superior to traditional methods for benzodioxane synthesis, enabling scalable production of substituted derivatives .

Diverse Applications : Benzodioxanes are integral to pharmaceuticals (e.g., piperoxan), agrochemicals, and materials science, with substituent choice dictating application-specific performance .

Biological Activity

6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic compound that belongs to the class of benzodioxines. This compound is characterized by its unique structure, which includes a bromine atom and a methoxymethyl group attached to a dihydrobenzo[b][1,4]dioxine framework. The molecular formula is C10H11BrO2C_{10}H_{11}BrO_2 with a molecular weight of approximately 245.1 g/mol. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The structure of this compound allows for various chemical reactivities due to the presence of functional groups. The bromine atom can engage in nucleophilic substitution reactions, while the methoxymethyl group may undergo hydrolysis or oxidation under specific conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activities, suggesting that this compound may also exhibit this property.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxines possess antimicrobial effects. The presence of bromine in the structure may enhance these effects by modifying membrane permeability in bacterial cells .
  • Anti-inflammatory Effects : Some benzodioxine derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound might also have similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound over other compounds, a comparative analysis is presented below:

Compound NameStructureKey FeaturesBiological Activity
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxineStructureLacks methoxymethyl groupPotential anti-inflammatory effects
7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxineStructureHydroxy group instead of methoxymethylAntioxidant properties
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxineStructureChlorine substituentKnown for enzyme inhibition

The unique combination of bromine and methoxymethyl groups in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:

  • Antimicrobial Studies : Research on pyrazole derivatives has indicated that compounds with halogen substituents (like bromine) exhibit enhanced antibacterial activity. For example, a study found that certain brominated pyrazoles showed significant activity against various bacterial strains .
  • Anti-cancer Activity : In vitro studies have shown that some benzodioxines can induce apoptosis in cancer cells. The combination of these compounds with traditional chemotherapy agents has been reported to enhance cytotoxicity in resistant cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanisms of action have indicated that compounds similar to this compound may disrupt cellular membranes or inhibit specific enzyme activities involved in inflammatory pathways .

Q & A

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Train neural networks on datasets like ChEMBL to predict logP, solubility, and BBB permeability. Use generative adversarial networks (GANs) to propose novel analogs. Validate top candidates via molecular docking (AutoDock Vina) against target proteins .

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